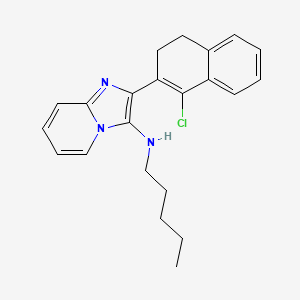

NorA-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H24ClN3 |

|---|---|

Molecular Weight |

365.9 g/mol |

IUPAC Name |

2-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-pentylimidazo[1,2-a]pyridin-3-amine |

InChI |

InChI=1S/C22H24ClN3/c1-2-3-7-14-24-22-21(25-19-11-6-8-15-26(19)22)18-13-12-16-9-4-5-10-17(16)20(18)23/h4-6,8-11,15,24H,2-3,7,12-14H2,1H3 |

InChI Key |

ZLWXRRCTRVZEOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=C(N=C2N1C=CC=C2)C3=C(C4=CC=CC=C4CC3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NorA Efflux Pump Inhibitors in Staphylococcus aureus

Absence of Specific Data for NorA-IN-2

Extensive searches of the scientific literature and public databases did not yield specific information on a compound designated "this compound" as an inhibitor of the NorA efflux pump in Staphylococcus aureus. This suggests that "this compound" may be an internal development name not yet disclosed in public research, a very recent discovery not yet indexed, or a potential misnomer.

In lieu of specific data for "this compound," this technical guide will provide an in-depth overview of the mechanism of action of well-characterized NorA inhibitors in S. aureus. The principles, experimental methodologies, and data presented here are representative of the field and will be applicable to the study of any novel NorA inhibitor.

Audience: Researchers, scientists, and drug development professionals.

Introduction to the NorA Efflux Pump

The NorA efflux pump of Staphylococcus aureus is a well-characterized member of the major facilitator superfamily (MFS) of transporters.[1][2] It functions as a drug/H+ antiporter, utilizing the proton motive force to actively extrude a wide range of structurally diverse substrates from the bacterial cell.[3][4] These substrates include fluoroquinolone antibiotics (e.g., ciprofloxacin and norfloxacin), biocides, dyes, and quaternary ammonium compounds.[1] Overexpression of the norA gene is a significant mechanism of antibiotic resistance in clinical isolates of S. aureus, including methicillin-resistant S. aureus (MRSA). Inhibition of the NorA pump is a promising strategy to restore the efficacy of existing antibiotics and combat the emergence of drug-resistant strains.

General Mechanism of Action of NorA Inhibitors

NorA inhibitors, also known as efflux pump inhibitors (EPIs), function by preventing the extrusion of antibiotics, thereby increasing their intracellular concentration to effective levels. The primary mechanisms by which small molecule inhibitors are thought to act include:

-

Competitive Inhibition: The inhibitor binds to the same substrate-binding site as the antibiotic, directly competing for transport.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the pump, inducing a conformational change that reduces its transport efficiency.

-

Disruption of Energy Source: Some compounds may interfere with the proton motive force that powers the pump, although this is a less common and often less specific mechanism.

Recent structural studies have provided detailed insights into the NorA pump's conformation and potential inhibitor binding sites. Cryo-electron microscopy has revealed that NorA exists in outward-open and inward-occluded conformations, and some peptide-based inhibitors have been shown to physically block the substrate binding pocket.

Quantitative Data for Characterized NorA Inhibitors

The following table summarizes key quantitative data for several well-studied NorA inhibitors. This data is essential for comparing the potency and efficacy of different compounds.

| Inhibitor | S. aureus Strain | Substrate | Metric | Value | Reference |

| Reserpine | SA-1199B (NorA overproducer) | Ciprofloxacin | MIC Reduction | 4- to 16-fold | |

| SA-1199 (wild-type) | Norfloxacin | MIC Reduction | ≥ 4-fold | ||

| Nilotinib | SA1199B (NorA overproducer) | Ciprofloxacin | MIC Reduction (at 0.78 µM) | 4-fold | |

| Capsaicin | SA-1199B (NorA overproducer) | Ciprofloxacin | MIC Reduction | Not specified | |

| Omeprazole | SA-1199B (NorA overproducer) | Ciprofloxacin | MIC Reduction | 4- to 16-fold | |

| Lansoprazole | SA-1199B (NorA overproducer) | Ciprofloxacin | MIC Reduction | 4- to 16-fold | |

| PQK4F | SA-1199B (NorA overproducer) | Ciprofloxacin | MIC Reduction (at 12.48 µg/mL) | Significant | |

| PQQ16P | SA-1199B (NorA overproducer) | Ciprofloxacin | MIC Reduction (at 6.24 µg/mL) | Significant |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize NorA inhibitors.

Minimum Inhibitory Concentration (MIC) Reduction Assay (Checkerboard Assay)

This assay is fundamental for determining the synergistic effect of a potential inhibitor with an antibiotic.

Objective: To quantify the reduction in the MIC of an antibiotic in the presence of a sub-inhibitory concentration of a NorA inhibitor.

Materials:

-

S. aureus strains (e.g., a wild-type, a NorA overproducer, and a norA knockout).

-

Mueller-Hinton Broth (MHB).

-

96-well microtiter plates.

-

Antibiotic stock solution (e.g., ciprofloxacin).

-

Inhibitor stock solution.

-

Resazurin solution (for viability assessment).

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

In a 96-well plate, perform serial two-fold dilutions of the antibiotic along the x-axis and the inhibitor along the y-axis in MHB.

-

Inoculate the wells with the prepared bacterial suspension.

-

Include controls: wells with bacteria and antibiotic only, bacteria and inhibitor only, and bacteria only (growth control).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for turbidity or by adding a viability indicator like resazurin. The MIC is the lowest concentration of the antibiotic that inhibits visible growth.

-

The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of inhibitor in combination / MIC of inhibitor alone). A FICI of ≤ 0.5 is generally considered synergistic.

Ethidium Bromide (EtBr) Efflux Assay

This real-time fluorescence-based assay measures the accumulation of EtBr, a fluorescent substrate of NorA, to assess inhibitor activity.

Objective: To determine if a compound inhibits the efflux of EtBr, leading to its accumulation within the bacterial cell.

Materials:

-

S. aureus strains.

-

Phosphate-buffered saline (PBS) or a minimal medium.

-

Ethidium bromide solution.

-

Glucose or another energy source.

-

Potential inhibitor.

-

Fluorometer with plate reading capability (Excitation: ~530 nm, Emission: ~600 nm).

Procedure:

-

Grow S. aureus to the mid-logarithmic phase, then harvest and wash the cells, resuspending them in PBS.

-

Load the cells with EtBr in the presence of the inhibitor for a set period.

-

Centrifuge the cells to remove external EtBr and resuspend them in PBS containing the inhibitor.

-

Transfer the cell suspension to a 96-well black microtiter plate.

-

Initiate efflux by adding an energy source like glucose.

-

Monitor the fluorescence over time. A decrease in fluorescence indicates EtBr efflux.

-

In the presence of an effective inhibitor, the rate of fluorescence decrease will be significantly lower than in the control (no inhibitor), indicating inhibition of efflux.

Membrane Permeabilization Assay

It is crucial to ensure that the observed activity of a potential EPI is not due to damage to the bacterial membrane.

Objective: To rule out membrane disruption as the mechanism of action.

Materials:

-

S. aureus strains.

-

SYTOX Green nucleic acid stain.

-

Potential inhibitor.

-

Fluorometer.

Procedure:

-

Wash and resuspend mid-log phase bacterial cells in PBS.

-

Add SYTOX Green to the cell suspension. SYTOX Green only fluoresces upon binding to nucleic acids and cannot cross intact membranes.

-

Add the test compound at various concentrations.

-

Monitor fluorescence over time. A significant increase in fluorescence indicates that the compound has permeabilized the bacterial membrane, allowing SYTOX Green to enter and bind to DNA. A known membrane-disrupting agent should be used as a positive control.

Visualizations of Pathways and Workflows

NorA Efflux Pump Mechanism and Inhibition

Caption: Mechanism of the NorA efflux pump and its inhibition.

Experimental Workflow for NorA Inhibitor Characterization

Caption: Workflow for the characterization of novel NorA inhibitors.

Conclusion

The inhibition of the NorA efflux pump is a validated and promising strategy for combating antibiotic resistance in S. aureus. The development of potent and non-toxic NorA inhibitors could rejuvenate the clinical utility of fluoroquinolones and other affected antibiotics. The methodologies and data presented in this guide provide a framework for the identification and characterization of new NorA inhibitors. While specific data on "this compound" is not currently available in the public domain, the experimental approaches detailed herein are the standard for evaluating any such candidate molecule. Future research will likely focus on discovering inhibitors with high specificity and favorable pharmacokinetic profiles for clinical development.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Update on Staphylococcus aureus NorA Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains [mdpi.com]

The NorA Efflux Pump: A Key Target in Overcoming Antibiotic Resistance in Staphylococcus aureus

An In-depth Technical Guide on the Inhibition of a Critical Bacterial Defense Mechanism

Introduction:

Antibiotic resistance is a significant and growing threat to global health. One of the primary mechanisms by which bacteria evade the effects of antibiotics is through the active efflux of these drugs from the cell. In the gram-positive bacterium Staphylococcus aureus, a notorious human pathogen, the NorA efflux pump plays a crucial role in conferring resistance to a broad spectrum of compounds, most notably fluoroquinolone antibiotics such as ciprofloxacin and norfloxacin.[1][2][3] This membrane-embedded transporter actively extrudes antimicrobial agents, lowering their intracellular concentration and rendering them ineffective.[1] Consequently, the inhibition of NorA has emerged as a promising therapeutic strategy to resensitize resistant strains of S. aureus to existing antibiotics.[4] This guide provides a detailed overview of the NorA efflux pump as a therapeutic target, focusing on the mechanism of its inhibition by small molecules.

The Target: NorA Multidrug Efflux Pump

NorA is a member of the major facilitator superfamily (MFS) of transporters, which are found in all domains of life. These proteins function as drug:H+ antiporters, utilizing the proton motive force to drive the extrusion of substrates out of the bacterial cell. Overexpression of the norA gene is a common mechanism by which clinical isolates of S. aureus develop resistance to fluoroquinolones. The ability of NorA to recognize and transport a wide range of structurally diverse compounds underscores its importance as a bacterial defense mechanism.

Potent Inhibition of NorA: The Case of IMP-2380

While a specific compound designated "NorA-IN-2" is not prominently documented in the reviewed literature, a recently identified and potent inhibitor, IMP-2380 , serves as an excellent exemplar for understanding the principles of NorA inhibition.

Quantitative Data on NorA Inhibition

The efficacy of NorA inhibitors is typically quantified by their ability to potentiate the activity of an antibiotic that is a substrate for the pump. This is often expressed as the inhibitor's IC50 for potentiation or the fold-decrease in the minimum inhibitory concentration (MIC) of the antibiotic in the presence of the inhibitor.

| Inhibitor | Organism | Antibiotic | Potentiation Metric | Value | Reference |

| IMP-2380 | S. aureus (MRSA) | Ciprofloxacin | IC50 of potentiation | 230 nM | |

| IMP-2380 | Clinical Isolates (MRSA & MSSA) | Ciprofloxacin | Fold decrease in MIC | 2- to 8-fold | |

| Reserpine (early inhibitor) | S. aureus | Ciprofloxacin | Concentration for 2- to 3-fold decrease in Ciprofloxacin IC50 | 8- to 30-fold higher than novel inhibitors |

Mechanism of Action of NorA Inhibitors

The primary mechanism by which small molecule inhibitors block the function of the NorA efflux pump is by binding to the transporter protein and preventing the efflux of its antibiotic substrates. Recent structural studies have provided detailed insights into this process.

IMP-2380, for instance, has been shown through cryo-electron microscopy to bind to the NorA transporter and lock it in an "outward-open" conformation. This conformational lock prevents the pump from cycling through the conformational changes necessary to bind antibiotics from the cytoplasm and extrude them from the cell. This effectively traps the pump in a non-functional state, allowing the intracellular concentration of the co-administered antibiotic to reach therapeutic levels.

Another innovative approach to NorA inhibition involves the use of synthetic antigen-binding fragments (Fabs) and peptide mimics. These molecules have been engineered to bind to the extracellular side of NorA, with a loop that inserts into the drug-binding pocket, physically occluding it. A key advantage of this strategy is that the inhibitor does not need to cross the bacterial cell membrane to be effective.

Experimental Protocols

The discovery and characterization of NorA inhibitors involve a series of well-established experimental protocols.

High-Throughput Phenotypic Screening

-

Objective: To identify compounds that inhibit the NorA efflux pump.

-

Methodology: A high-throughput screen is performed using a strain of S. aureus that overexpresses NorA.

-

The bacteria are cultured in the presence of a sub-inhibitory concentration of a known NorA substrate (e.g., ciprofloxacin) and a library of test compounds.

-

Inhibition of NorA will lead to an increase in the intracellular concentration of the antibiotic, resulting in bacterial growth inhibition.

-

The potency of hit compounds is then determined by measuring the concentration-dependent potentiation of the antibiotic's activity.

Determination of Minimum Inhibitory Concentration (MIC)

-

Objective: To quantify the synergistic effect of a NorA inhibitor with an antibiotic.

-

Methodology: The MIC of an antibiotic (e.g., ciprofloxacin) is determined for a specific S. aureus strain in the absence and presence of a fixed, sub-inhibitory concentration of the NorA inhibitor.

-

A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates successful inhibition of the NorA efflux pump.

Efflux Assays

-

Objective: To directly measure the effect of an inhibitor on the efflux of a known substrate.

-

Methodology: S. aureus cells are loaded with a fluorescent substrate of NorA, such as ethidium bromide or Hoechst 33342.

-

The fluorescence inside the cells is monitored over time in the presence and absence of the inhibitor.

-

An effective inhibitor will block the efflux of the fluorescent dye, resulting in a higher and more sustained intracellular fluorescence signal.

Visualizing the Molecular Landscape

NorA-Mediated Antibiotic Efflux and Inhibition

Caption: Mechanism of NorA-mediated antibiotic efflux and its inhibition.

Experimental Workflow for NorA Inhibitor Discovery

Caption: A typical experimental workflow for the discovery of NorA inhibitors.

The NorA efflux pump is a validated and critical target for combating antibiotic resistance in Staphylococcus aureus. The development of potent and specific inhibitors, such as IMP-2380, holds immense promise for restoring the efficacy of existing antibiotics and providing new therapeutic options for treating infections caused by multidrug-resistant strains. Continued research into the structure and function of NorA, coupled with innovative drug discovery efforts, will be essential in the ongoing battle against antibiotic resistance.

References

- 1. Antibody-Based Inhibitors of the Staphylococcus aureus Multidrug Efflux Pump NorA - NYU TOV Licensing [license.tov.med.nyu.edu]

- 2. journals.asm.org [journals.asm.org]

- 3. Inducible NorA-mediated multidrug resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. imperial.tech [imperial.tech]

An In-depth Technical Guide to NorA Efflux Pump Inhibitors

Disclaimer: No public domain information is currently available for a compound specifically named "NorA-IN-2". This guide will therefore focus on the core principles of NorA efflux pump inhibition, utilizing the recently identified and highly potent inhibitor, IMP-2380 , as a representative example to illustrate the chemical properties, biological activity, and experimental evaluation of this class of molecules.

The NorA protein in Staphylococcus aureus is a well-characterized multidrug efflux pump belonging to the major facilitator superfamily (MFS).[1] It plays a crucial role in conferring resistance to a wide range of compounds, including fluoroquinolone antibiotics (e.g., ciprofloxacin and norfloxacin), biocides, and dyes, by actively extruding them from the bacterial cell.[1][2] The development of NorA efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics against resistant strains of S. aureus.[1]

Chemical and Biological Properties of a Potent NorA Inhibitor: IMP-2380

IMP-2380 is a recently discovered, drug-like chemical probe for the NorA multidrug efflux pump.[3] It has demonstrated low-nanomolar potentiation of ciprofloxacin activity both in vitro and in an in vivo infection model.

Chemical Properties of IMP-2380

| Property | Value | Reference |

| IUPAC Name | Not publicly available | |

| SMILES String | Not publicly available | |

| Molecular Formula | Not publicly available | |

| Molecular Weight | Not publicly available |

Biological and Pharmacological Properties of IMP-2380

| Property | Value | Reference |

| Target | NorA efflux pump in Staphylococcus aureus | |

| EC50 in SOS response inhibition | 7.1 nM | |

| IC50 in ciprofloxacin potentiation | 18 nM | |

| Effect on Ciprofloxacin MIC | Causes a 4-fold decrease in the Minimum Inhibitory Concentration (MIC) of ciprofloxacin. | |

| In Vivo Efficacy | In combination with ciprofloxacin, caused a significant 100-fold reduction in CFU count in a murine bacteraemia model. | |

| Toxicity | Well-tolerated in vivo with no adverse events observed. |

Mechanism of Action of IMP-2380

IMP-2380 inhibits the NorA efflux pump through a novel mechanism. Cryo-electron microscopy has revealed that IMP-2380 binds to and locks the NorA transporter in its "outward-open" conformation. This conformational lock prevents the pump from cycling to the inward-facing state, which is necessary for binding and transporting substrates like antibiotics from the cytoplasm. This effectively closes the inner gate of the pump, leading to the accumulation of the antibiotic inside the bacterial cell and restoring its antibacterial activity.

Regulatory Pathway of NorA Expression

The expression of the norA gene in S. aureus is controlled by a complex regulatory network. The global transcriptional regulator MgrA (Multiple gene regulator A) and the two-component system ArlS-ArlR are key players in this pathway. MgrA typically acts as a negative regulator of norA expression. Additionally, environmental factors such as iron concentration, mediated by the Ferric uptake regulator (Fur), can also influence the expression of norA. Understanding these regulatory mechanisms provides alternative strategies for combating NorA-mediated resistance, for instance, by targeting the regulators to suppress pump expression.

Experimental Protocols for Evaluating NorA Inhibitors

A systematic approach is required to identify and characterize novel NorA inhibitors. This typically involves a primary screen to identify potential inhibitors, followed by secondary assays to confirm their activity and evaluate their synergy with antibiotics.

Protocol 1: Ethidium Bromide (EtBr) Efflux Assay (Primary Screen)

This assay identifies compounds that inhibit the efflux of ethidium bromide, a known fluorescent substrate of the NorA pump. Inhibition of efflux leads to EtBr accumulation within the bacterial cells, resulting in a measurable increase in fluorescence.

Methodology:

-

Bacterial Culture Preparation:

-

Inoculate a NorA-overexpressing S. aureus strain (e.g., SA-1199B) into Tryptic Soy Broth (TSB) and incubate overnight at 37°C with shaking.

-

Dilute the overnight culture into fresh TSB and grow to the mid-logarithmic phase (OD600 ≈ 0.6).

-

Harvest the cells by centrifugation, wash twice with Phosphate-Buffered Saline (PBS), and resuspend in PBS to an OD600 of 0.4.

-

-

Assay Preparation:

-

In a 96-well black, clear-bottom microplate, add the test compounds to the desired final concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., reserpine).

-

Add the prepared bacterial suspension to each well.

-

Add EtBr to a final concentration of 1-2 µg/mL.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the baseline fluorescence (excitation ~530 nm, emission ~600 nm).

-

Initiate efflux by adding an energy source, such as glucose, to a final concentration of 0.4%.

-

Monitor the fluorescence every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of EtBr accumulation for each well.

-

Compounds that cause a significantly higher fluorescence signal compared to the vehicle control are considered potential NorA inhibitors.

-

Protocol 2: Checkerboard Microdilution Assay for Synergy (Secondary Screen)

This assay determines the synergistic effect of a potential NorA inhibitor with a known NorA substrate antibiotic, such as ciprofloxacin. A reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the test compound indicates synergy.

Methodology:

-

Plate Preparation:

-

In a 96-well microplate, prepare serial twofold dilutions of the antibiotic (e.g., ciprofloxacin) along the x-axis in Mueller-Hinton Broth (MHB).

-

Prepare serial twofold dilutions of the test compound along the y-axis. This creates a matrix of varying concentrations of both agents.

-

-

Inoculation:

-

Prepare a standardized inoculum of the NorA-overexpressing S. aureus strain in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add the bacterial inoculum to all wells.

-

Include growth controls (bacteria only) and sterility controls (MHB only).

-

-

Incubation and MIC Determination:

-

Incubate the microplate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic, alone or in combination with the test compound, that inhibits visible bacterial growth.

-

-

Data Analysis:

-

The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the synergy. An FIC index of ≤ 0.5 is typically considered synergistic.

-

Protocol 3: Cytotoxicity Assay

It is crucial to ensure that the activity of a potential EPI is not due to general cytotoxicity. A standard MTT assay can be used to assess the effect of the compound on the viability of a relevant cell line (e.g., human cell line if intended for clinical use).

Methodology:

-

Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to various concentrations of the test compound for a specified period (e.g., 24-48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The concentration that reduces cell viability by 50% (CC50) is determined.

Conclusion

The inhibition of the NorA efflux pump is a compelling strategy to combat antibiotic resistance in Staphylococcus aureus. While the specific compound "this compound" remains unidentified in public databases, the principles of NorA inhibition are well-established. Potent inhibitors like IMP-2380, which function by locking the pump in an inactive conformation, highlight the therapeutic potential of this approach. The systematic application of the described experimental protocols is essential for the discovery and validation of new, effective, and safe NorA inhibitors that can be used as adjunctive therapies to revitalize our existing antibiotic arsenal.

References

- 1. Frontiers | Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation [frontiersin.org]

- 2. Efflux Pump Mediated Antimicrobial Resistance by Staphylococci in Health-Related Environments: Challenges and the Quest for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors of the NorA multidrug efflux pump potentiate antibiotic activity by binding the outward-open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unable to Locate Information on "NorA-IN-2"

An extensive search of scientific databases and publicly available information did not yield any specific results for a compound designated "NorA-IN-2." The search for the discovery and synthesis of this particular molecule returned no direct matches, suggesting that "this compound" may be an internal compound identifier not yet disclosed in public literature, a very recent discovery not yet indexed, or potentially an incorrect designation.

The broader search for inhibitors of the NorA efflux pump did, however, provide a wealth of information on the general strategies and specific compounds being developed to combat antibiotic resistance in bacteria like Staphylococcus aureus. The NorA efflux pump is a well-recognized target in drug development, as its inhibition can restore the efficacy of antibiotics that are otherwise expelled from the bacterial cell.

Research in this area has led to the discovery of various classes of NorA inhibitors, including quinolines, indoles, pyridines, phenols, and sulfur-containing heterocycles.[1] Both natural and synthetic compounds have been investigated for their potential to modulate antibiotic resistance through the inhibition of this pump.[1][2]

One notable and potent NorA inhibitor that has been recently described is IMP-2380.[3][4] The discovery of IMP-2380 resulted from a phenotypic high-throughput screen for inhibitors of the ciprofloxacin-activated SOS DNA repair pathway in methicillin-resistant Staphylococcus aureus (MRSA). Structural studies using cryo-electron microscopy have revealed that IMP-2380 binds to the outward-open conformation of the NorA pump, effectively locking it in a state that prevents the binding and efflux of antibiotics from the cytosol.

The general approach to discovering novel NorA inhibitors often involves techniques such as virtual screening and molecular docking to identify potential lead compounds from large chemical libraries. These computational methods are followed by in vitro assays to confirm the inhibitory activity and the ability of the compounds to potentiate the effects of antibiotics like ciprofloxacin.

While the specific details for "this compound" remain elusive, the field of NorA efflux pump inhibition is an active area of research with significant progress being made in the discovery of new chemical entities to combat antibiotic resistance. Unfortunately, without any specific information on "this compound," it is not possible to provide the requested in-depth technical guide on its discovery, synthesis, and mechanism of action.

References

Unveiling the Landscape of NorA Efflux Pump Inhibition: A Technical Guide

To the esteemed researchers, scientists, and drug development professionals,

This technical guide serves as an in-depth exploration of inhibitors targeting the NorA efflux pump, a critical component of antimicrobial resistance in Staphylococcus aureus. It is important to note that a comprehensive search of the current scientific literature and public databases did not yield specific information on a compound designated "NorA-IN-2". The information presented herein is a consolidated overview of the field, focusing on the principles of NorA inhibition, key classes of inhibitors, and the experimental methodologies used for their evaluation.

The Critical Role of the NorA Efflux Pump in Antimicrobial Resistance

The NorA protein is a member of the major facilitator superfamily (MFS) of transporters, which are integral membrane proteins responsible for the extrusion of a wide array of structurally diverse compounds from the bacterial cell.[1][2][3] In Staphylococcus aureus, NorA actively pumps out hydrophilic fluoroquinolones, such as ciprofloxacin and norfloxacin, thereby reducing their intracellular concentration and conferring resistance.[4][5] Overexpression of the norA gene is a common mechanism by which clinical isolates of S. aureus develop resistance to these crucial antibiotics. Therefore, the inhibition of the NorA efflux pump is a promising strategy to restore the efficacy of existing antibiotics and combat the rise of drug-resistant infections.

Quantitative Data on NorA Efflux Pump Inhibitors

The following tables summarize the quantitative data for various compounds that have been investigated for their NorA inhibitory activity. These compounds serve as examples of the types of molecules being explored in this field.

Table 1: In Vitro Activity of Selected NorA Inhibitors against Staphylococcus aureus

| Compound | S. aureus Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Inhibitor (µg/mL) | Fold Reduction in MIC | Reference |

| Omeprazole | SA-1199 (wild-type) | Ciprofloxacin | - | - | - | |

| Omeprazole | SA-1199-3 (NorA hyperproducer) | Ciprofloxacin | - | - | - | |

| Reserpine | SA-1199B (NorA hyperproducer) | Ciprofloxacin | 8 | 2 | 4 | |

| INF 392 | SA1199B (NorA hyperproducer) | Ciprofloxacin | 8 | 2 | 4 | |

| INF 55 | SA1199B (NorA hyperproducer) | Ciprofloxacin | 8 | 2 | 4 | |

| INF 240 | SA1199B (NorA hyperproducer) | Ciprofloxacin | 8 | 2 | 4 | |

| INF 271 | SA1199B (NorA hyperproducer) | Ciprofloxacin | 8 | 2 | 4 | |

| INF 277 | SA1199B (NorA hyperproducer) | Ciprofloxacin | 8 | 2 | 4 |

Note: Specific MIC values for Omeprazole were not provided in the abstracts, but significant reductions in colony counts and time to kill were reported.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of NorA efflux pump inhibitors.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

-

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials:

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard)

-

Antimicrobial agent stock solution

-

NorA inhibitor stock solution

-

-

Procedure:

-

Prepare serial twofold dilutions of the antimicrobial agent in MHB in the wells of a 96-well plate.

-

For potentiation assays, add a fixed, sub-inhibitory concentration of the NorA inhibitor to each well containing the antimicrobial agent dilutions. A control plate without the inhibitor should be prepared in parallel.

-

Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a growth control well (bacteria in MHB without antimicrobial or inhibitor) and a sterility control well (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth.

-

Ethidium Bromide Efflux Assay

This assay is used to directly measure the efflux activity of the NorA pump.

-

Objective: To assess the ability of a compound to inhibit the efflux of ethidium bromide, a known substrate of the NorA pump.

-

Materials:

-

S. aureus strain overexpressing NorA

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide solution

-

Glucose

-

Test inhibitor compound

-

Fluorometer

-

-

Procedure:

-

Grow the S. aureus strain to the mid-logarithmic phase, harvest the cells by centrifugation, and wash them with PBS.

-

Resuspend the cells in PBS to a specific optical density.

-

Load the cells with ethidium bromide in the presence of a sub-inhibitory concentration of the test compound or a known inhibitor (e.g., reserpine) as a positive control.

-

Incubate for a set period to allow for ethidium bromide accumulation.

-

Initiate efflux by adding glucose to energize the pump.

-

Monitor the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates the efflux of ethidium bromide.

-

The rate of efflux in the presence of the test compound is compared to that of the control (no inhibitor) and the positive control.

-

Visualizations of Signaling Pathways and Experimental Workflows

Mechanism of NorA-Mediated Antibiotic Efflux and Inhibition

Caption: Mechanism of NorA-mediated antibiotic efflux and its inhibition.

Experimental Workflow for Evaluating NorA Inhibitors

Caption: A typical experimental workflow for the evaluation of novel NorA inhibitors.

Conclusion

While the specific compound "this compound" remains unidentified in the public domain, the field of NorA efflux pump inhibition is a vibrant and critical area of research in the fight against antimicrobial resistance. The development of potent and non-toxic NorA inhibitors has the potential to rejuvenate our existing antibiotic arsenal and provide new therapeutic options for treating multidrug-resistant Staphylococcus aureus infections. The methodologies and data presented in this guide offer a foundational understanding for researchers dedicated to this important endeavor.

References

- 1. Inducible NorA-mediated multidrug resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of Multidrug Resistance Efflux Pump Gene norA Is Iron Responsive in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NorA functions as a multidrug efflux protein in both cytoplasmic membrane vesicles and reconstituted proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

Preliminary Studies on NorA-IN-2 Activity: An In-depth Technical Guide

An important note on the availability of information: Extensive searches for "NorA-IN-2" in publicly available scientific literature and databases did not yield any specific information on a compound with this designation. Therefore, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, and visualizations, specifically for "this compound."

The following guide has been created as a representative example of the type of in-depth technical information that would be compiled for a novel NorA efflux pump inhibitor. The data and methodologies presented are based on published research on various known NorA inhibitors and are intended to serve as a template and a comprehensive overview of the experimental approaches used in this field of research.

Introduction to NorA and its Inhibition

Staphylococcus aureus is a major human pathogen that has developed resistance to a wide range of antibiotics. One of the key mechanisms of resistance is the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and thus their efficacy. The NorA efflux pump is a well-characterized member of the major facilitator superfamily (MFS) of transporters in S. aureus and is known to confer resistance to fluoroquinolones, such as ciprofloxacin and norfloxacin, as well as other structurally diverse antimicrobial agents and biocides.[1][2]

The development of NorA efflux pump inhibitors (EPIs) is a promising strategy to restore the activity of existing antibiotics against resistant strains of S. aureus.[3][4] An ideal EPI would be a compound that, when co-administered with an antibiotic, effectively blocks the efflux pump, leading to the accumulation of the antibiotic inside the bacterium and ultimately resulting in bacterial cell death.

This guide provides a preliminary overview of the in vitro activity of a hypothetical NorA inhibitor, herein referred to as "this compound," based on common experimental protocols and data presentation formats used in the field.

Quantitative Data on this compound Activity

The in vitro activity of this compound was evaluated to determine its potency as a NorA inhibitor and its ability to potentiate the activity of a known NorA substrate, the fluoroquinolone antibiotic ciprofloxacin. The key quantitative metrics are summarized in the tables below.

Table 1: Intrinsic Antibacterial Activity of this compound

| Strain | MIC of this compound (µg/mL) |

| S. aureus ATCC 25923 (Wild-type) | >128 |

| S. aureus SA-1199B (NorA overexpressing) | >128 |

MIC: Minimum Inhibitory Concentration

Table 2: Potentiation of Ciprofloxacin Activity by this compound

| Strain | Ciprofloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) + this compound (at 1/4 MIC) | Fold Reduction in MIC |

| S. aureus ATCC 25923 (Wild-type) | 0.5 | 0.125 | 4 |

| S. aureus SA-1199B (NorA overexpressing) | 8 | 0.5 | 16 |

Table 3: Inhibition of Ethidium Bromide Efflux by this compound

| Strain | This compound Concentration (µg/mL) | % Inhibition of EtBr Efflux |

| S. aureus SA-1199B (NorA overexpressing) | 10 | 75 |

| 20 | 92 |

EtBr: Ethidium Bromide, a known substrate of the NorA efflux pump.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The intrinsic antibacterial activity of this compound and the potentiation of ciprofloxacin activity were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Bacterial Strains: S. aureus ATCC 25923 (a wild-type, antibiotic-susceptible strain) and S. aureus SA-1199B (a strain that overexpresses the norA gene) were used.

-

Inoculum Preparation: Bacterial cultures were grown overnight in Mueller-Hinton Broth (MHB) at 37°C. The cultures were then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of a 96-well microtiter plate.

-

Compound Preparation: Stock solutions of this compound and ciprofloxacin were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions of the compounds were prepared in MHB in the microtiter plates. For the potentiation assay, a fixed sub-inhibitory concentration of this compound (e.g., 1/4 of its MIC) was added to the wells containing serial dilutions of ciprofloxacin.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Ethidium Bromide Efflux Assay

This assay measures the ability of an inhibitor to block the efflux of ethidium bromide (EtBr), a fluorescent substrate of the NorA pump. Inhibition of efflux leads to the accumulation of EtBr inside the bacterial cells, resulting in an increase in fluorescence.

Protocol:

-

Bacterial Preparation: An overnight culture of S. aureus SA-1199B was harvested by centrifugation, washed, and resuspended in phosphate-buffered saline (PBS) to an optical density at 600 nm (OD600) of 0.4.

-

Loading with Ethidium Bromide: The bacterial suspension was incubated with EtBr (final concentration 2 µg/mL) and glucose (final concentration 0.4%) for 1 hour at 37°C in the dark to allow for EtBr uptake.

-

Efflux Initiation: The EtBr-loaded cells were centrifuged, washed, and resuspended in PBS. The cell suspension was transferred to a 96-well black microtiter plate.

-

Inhibitor Addition: this compound was added to the wells at various concentrations. A known NorA inhibitor, such as reserpine, can be used as a positive control.

-

Fluorescence Monitoring: The fluorescence was monitored in real-time using a fluorescence plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The efflux of EtBr is initiated by the addition of glucose, which energizes the pump. A decrease in the rate of fluorescence decay in the presence of the inhibitor, compared to the control (no inhibitor), indicates inhibition of efflux.

Visualizations

Logical Workflow for NorA Inhibitor Screening

Caption: A generalized workflow for the discovery and development of NorA inhibitors.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound action in S. aureus.

Conclusion

The preliminary in vitro data for the hypothetical compound this compound suggest that it is a potent inhibitor of the NorA efflux pump in Staphylococcus aureus. It demonstrates low intrinsic antibacterial activity but significantly potentiates the activity of the fluoroquinolone antibiotic ciprofloxacin, particularly in a NorA-overexpressing strain. Furthermore, it effectively inhibits the efflux of the known NorA substrate, ethidium bromide. These findings warrant further investigation into the mechanism of action, toxicity, and in vivo efficacy of this compound as a potential adjunctive therapy for treating resistant S. aureus infections. The provided experimental protocols and visualizations serve as a foundational guide for the continued research and development of this and other novel NorA inhibitors.

References

- 1. Antibody-Based Inhibitors of the Staphylococcus aureus Multidrug Efflux Pump NorA - NYU TOV Licensing [license.tov.med.nyu.edu]

- 2. Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Update on Staphylococcus aureus NorA Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of NorA in Antibiotic Resistance

Abstract: Multidrug resistance in Staphylococcus aureus, particularly in methicillin-resistant strains (MRSA), poses a significant threat to global health. A primary mechanism contributing to this resistance is the active extrusion of antimicrobial agents from the bacterial cell by efflux pumps. Among these, NorA, a member of the Major Facilitator Superfamily (MFS), is one of the most extensively studied pumps in S. aureus. This document provides a comprehensive technical overview of NorA, detailing its structure, mechanism of action, genetic regulation, and its pivotal role in conferring resistance to a broad spectrum of substrates. Furthermore, it outlines key experimental protocols for studying NorA function and discusses its significance as a therapeutic target for the development of efflux pump inhibitors (EPIs) to combat antibiotic resistance.

NorA: Structure and Mechanism of Action

NorA is a chromosomally encoded protein of approximately 42 kDa that resides in the bacterial cell membrane.[1] As a member of the 12-transmembrane domain drug:H+ antiporter (DHA12) family within the MFS, NorA utilizes the proton motive force to expel substrates.[2] The transport cycle involves a conformational change from an "inward-open" state, which allows substrate binding from the cytoplasm, to an "outward-open" state, which releases the substrate into the extracellular space.[3] This process is coupled with the influx of one or more protons down their electrochemical gradient, functioning as a drug/H+ antiport system.[3][4]

Recent cryo-electron microscopy (cryo-EM) structures have provided unprecedented insight into NorA's architecture, revealing a deep substrate-binding pocket. Key acidic residues, specifically Glu222 and Asp307, are essential for proton coupling and transport, serving as a "belt and suspenders" mechanism to ensure the proper stoichiometry of proton and drug binding. This structural knowledge is crucial for the rational design of targeted inhibitors.

Visualizing the NorA Efflux Mechanism

The following diagram illustrates the proton-coupled antiport mechanism of the NorA efflux pump.

The Role of NorA in Antibiotic Resistance

NorA is a first-line defense mechanism against antimicrobials. Its overexpression is a common finding in clinical isolates of S. aureus and is directly linked to reduced susceptibility to a wide range of compounds. This includes not only therapeutic antibiotics but also biocides, dyes, and antiseptics.

Substrate Profile:

-

Fluoroquinolones: Ciprofloxacin, Norfloxacin, Enoxacin, Ofloxacin

-

Dyes: Ethidium bromide, Rhodamine, Acriflavine

-

Biocides/Antiseptics: Quaternary ammonium compounds, Cetrimide, Benzalkonium chloride

-

Other Compounds: Puromycin, Chloramphenicol

The clinical impact of NorA is significant. Basal expression provides an intrinsic level of resistance, while mutations in regulatory genes can lead to its overexpression, resulting in clinically relevant resistance and treatment failure. Furthermore, NorA-mediated efflux can facilitate the acquisition of higher-level resistance by allowing bacteria to survive in the presence of antibiotics long enough to develop mutations in the drug's primary target, such as DNA gyrase or topoisomerase IV for fluoroquinolones.

Quantitative Data on NorA-Mediated Resistance

The contribution of NorA to antibiotic resistance is quantified by measuring the Minimum Inhibitory Concentration (MIC) in strains with varying levels of norA expression.

| Strain Comparison | Antibiotic | Fold Change in MIC | Reference |

| MRSA vs. MRSAΔnorA | Norfloxacin | 20-fold increase with NorA | |

| S. aureus (Wild-Type) vs. norA Overexpressor | Norfloxacin | 4-fold increase | |

| S. aureus (Wild-Type) vs. norA Overexpressor | Ethidium Bromide | 4-fold increase | |

| norA Overexpressor (+ Ketoconazole) | Various Antibiotics | 8 to 1024-fold decrease | |

| norA Overexpressor (+ Reserpine) | Ciprofloxacin | >8-fold decrease |

Genetic Regulation of norA Expression

The expression of the norA gene is tightly controlled by a network of regulatory elements. Understanding this network is key to deciphering how S. aureus adapts to antimicrobial pressure and for identifying novel therapeutic targets to suppress resistance.

-

MgrA (NorR): A global transcriptional regulator that directly binds to the norA promoter. Overexpression of mgrA has been shown to result in a reduction of norA transcripts, indicating it can act as a negative regulator.

-

ArlRS: A two-component regulatory system that influences the expression of numerous genes. Mutations in arlS can lead to increased norA expression.

-

NorR: A putative regulatory protein with homology to the MarR family of regulators. NorR binds specifically to the norA promoter and can function as a transcriptional activator.

-

Fur (Ferric Uptake Regulator): The master regulator of iron homeostasis. Fur directly binds to the norA promoter and activates its expression in an apo-Fur-dependent manner, suggesting a link between iron availability and multidrug resistance.

-

Substrate Induction: Exposure to certain NorA substrates can significantly increase norA expression, suggesting a mechanism where the pump's transcription is upregulated in the presence of the compounds it is meant to extrude.

Visualizing the norA Regulatory Network

The following diagram depicts the key transcriptional regulators that control the expression of the norA gene.

NorA's Role in Biofilm Formation

Bacterial biofilms are structured communities encased in a self-produced matrix, which exhibit high tolerance to antibiotics. Efflux pumps, including NorA, are increasingly recognized for their role in biofilm formation and persistence. This can occur through several mechanisms, including the excretion of quorum sensing molecules that coordinate biofilm development or the extrusion of molecules involved in forming the extracellular matrix. Studies have demonstrated that known NorA inhibitors can significantly decrease biofilm formation, suggesting that targeting NorA could be a dual-pronged strategy to both reverse antibiotic resistance and inhibit biofilm-associated infections.

Key Experimental Methodologies

The study of NorA function and inhibition relies on a set of core experimental protocols.

Visualizing an Experimental Workflow

The diagram below outlines a typical workflow for screening and characterizing potential NorA efflux pump inhibitors.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. This is used to quantify resistance levels and the potentiation effect of an EPI.

Methodology (Broth Microdilution):

-

Preparation: Prepare a 2-fold serial dilution of the antibiotic (e.g., ciprofloxacin) in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). For synergy testing, a fixed, sub-inhibitory concentration of the EPI (e.g., reserpine at 20 mg/L) is added to each well.

-

Inoculum: Grow the S. aureus strain (e.g., wild-type, ΔnorA, or overexpressor) to the logarithmic phase and dilute to a final concentration of ~5 x 105 CFU/mL in CAMHB.

-

Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Protocol 2: Real-Time Efflux Assay using Ethidium Bromide (EtBr)

Objective: To directly measure the activity of the NorA pump by monitoring the accumulation and efflux of a fluorescent substrate.

Methodology:

-

Cell Preparation: Grow the S. aureus strain to mid-log phase, harvest the cells by centrifugation, and wash twice with a buffer (e.g., phosphate-buffered saline, PBS). Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.4).

-

Loading (Accumulation Phase): Add EtBr (a NorA substrate) to the cell suspension at a final concentration (e.g., 1-2 µg/mL). If testing an inhibitor, add it at this stage. The proton motive force is then de-energized by adding a protonophore like Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) to allow maximum accumulation of EtBr.

-

Efflux Phase: After incubation, centrifuge the cells, remove the supernatant, and resuspend them in buffer containing an energy source (e.g., glucose). This re-energizes the cells and initiates efflux.

-

Measurement: Immediately transfer the suspension to a fluorescence spectrophotometer or plate reader. Monitor the decrease in fluorescence over time (Excitation ~530 nm, Emission ~610 nm). A slower decrease in fluorescence in the presence of an EPI indicates inhibition of the NorA pump.

Protocol 3: norA Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of the norA gene to determine if resistance is associated with its overexpression.

Methodology:

-

Bacterial Culture and RNA Extraction: Grow S. aureus isolates under desired conditions (e.g., with or without sub-inhibitory concentrations of an antibiotic). Harvest cells in the mid-logarithmic phase and extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or specific primers.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the norA gene and a housekeeping gene (e.g., 16S rRNA) for normalization. The reaction mixture contains cDNA, primers, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data. The relative expression of norA is calculated using the ΔΔCt method, comparing the expression in a test strain to a reference strain (e.g., a susceptible, wild-type strain). An increase in the calculated fold-change indicates overexpression.

Conclusion and Future Directions

The NorA efflux pump is a cornerstone of intrinsic and acquired antibiotic resistance in Staphylococcus aureus. Its broad substrate specificity and its role in promoting higher-level resistance make it a critical target for novel therapeutic strategies. The development of potent and non-toxic Efflux Pump Inhibitors (EPIs) that can be used as adjuvants to existing antibiotics represents a promising approach to resensitize resistant strains and extend the clinical lifespan of current drugs. With the advent of high-resolution structural data, the opportunity for structure-based drug design of next-generation NorA inhibitors is greater than ever. Future research should focus on translating promising EPI candidates from in vitro models to clinical applications, addressing challenges of toxicity, stability, and efficacy in complex infection environments.

References

- 1. Frontiers | Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation [frontiersin.org]

- 2. Structural basis for inhibition of the drug efflux pump NorA from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the NorA Efflux Pump of Staphylococcus aureus

Disclaimer: Initial searches for "NorA-IN-2" did not yield specific information. This suggests that "this compound" may be a novel, internal, or otherwise unpublished compound designation. This guide therefore provides a comprehensive characterization of its likely target, the NorA multidrug efflux pump from Staphylococcus aureus, a subject of significant interest to researchers, scientists, and drug development professionals.

Introduction to the NorA Efflux Pump

The NorA efflux pump of Staphylococcus aureus is a well-characterized member of the major facilitator superfamily (MFS) of transporters.[1] It functions as a drug/H+ antiporter, utilizing the proton motive force to actively extrude a wide array of structurally diverse substrates from the bacterial cell.[1] This activity reduces the intracellular concentration of antimicrobial agents, conferring resistance to otherwise effective drugs. Overexpression of the norA gene is a common mechanism of resistance to fluoroquinolones, such as ciprofloxacin and norfloxacin, and has been observed in numerous clinical isolates of methicillin-resistant S. aureus (MRSA).[2][3] NorA also contributes to resistance against various biocides, dyes, quaternary ammonium compounds, and antiseptics.[3] Consequently, the inhibition of NorA is a promising therapeutic strategy to restore the efficacy of existing antibiotics against resistant strains of S. aureus.

Molecular and Functional Characteristics

NorA is a 42 kDa protein comprised of 12 transmembrane segments that is chromosomally encoded. As a member of the MFS, it is believed to function via a rocker-switch mechanism, alternating between inward-facing and outward-facing conformations to bind substrates from the cytoplasm and release them into the extracellular space. The energy for this transport is derived from the proton gradient across the cell membrane.

Substrates and Inhibitors of NorA

NorA is known for its broad substrate specificity. A variety of structurally unrelated compounds are recognized and transported by this pump. The identification of NorA inhibitors is a key focus of research aimed at combating antibiotic resistance. A summary of known substrates and inhibitors is presented below.

Table 1: Known Substrates of the NorA Efflux Pump

| Substrate Class | Examples | Reference |

| Fluoroquinolones | Ciprofloxacin, Norfloxacin | |

| Dyes | Ethidium Bromide, Rhodamine, Acriflavine | |

| Quaternary Ammonium Compounds | Benzalkonium Chloride, Cetrimide | |

| Other | Tetraphenylphosphonium, Puromycin, Pentamidine, Pyocyanin |

Table 2: Selected Inhibitors of the NorA Efflux Pump

| Inhibitor | Type | Reported Effect | Reference |

| Reserpine | Plant Alkaloid | Potentiates activity of norfloxacin | |

| Verapamil | Calcium Channel Blocker | Competitively inhibits transport of Hoechst 33342 | |

| IMP-2380 | Small Molecule | Low-nanomolar potentiation of ciprofloxacin activity | |

| 5'-Methoxyhydnocarpin (5-MHC) | Natural Product | Potentiates the action of berberine | |

| Epicatechin | Catechin Derivative | May inhibit NorA in MRSA | |

| Riparin B | Synthetic Riparin | Significant inhibitory activity in EtBr accumulation assay |

Regulation of NorA Expression

The expression of the norA gene is tightly regulated by a complex network, allowing the bacterium to respond to environmental stressors, including the presence of antibiotics. Understanding this regulatory pathway is crucial for developing strategies that can suppress pump expression.

Caption: Regulatory pathway of NorA expression in S. aureus.

The primary regulators of norA expression include the ArlS-ArlR two-component system and the global regulator MgrA. Exposure to certain NorA substrates can also induce norA expression. Additionally, the ferric uptake regulator (Fur) has been shown to repress norA transcription in response to iron levels.

Experimental Protocols for Characterizing NorA Inhibitors

The identification and characterization of NorA inhibitors typically involve a series of in vitro assays. A general workflow for this process is outlined below.

Caption: High-throughput screening workflow for NorA inhibitors.

Ethidium Bromide Accumulation Assay

This assay is a common primary screen to identify potential NorA inhibitors. Ethidium bromide (EtBr) is a fluorescent substrate of NorA. In the presence of an inhibitor, EtBr is retained within the bacterial cells, leading to an increase in fluorescence.

Materials:

-

S. aureus strain overexpressing NorA (e.g., SA-1199B)

-

Wild-type S. aureus strain (e.g., SA-1199)

-

Test compounds

-

Positive control inhibitor (e.g., reserpine)

-

Ethidium bromide (EtBr)

-

Glucose

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a suspension of the S. aureus strain in a suitable buffer.

-

In a 96-well plate, add test compounds to the desired final concentration. Include vehicle and positive controls.

-

Add the bacterial suspension to each well.

-

Add EtBr to a final concentration of 1-2 µg/mL.

-

Measure the baseline fluorescence (excitation ~530 nm, emission ~600 nm).

-

Initiate efflux by adding glucose to a final concentration of 0.4%.

-

Monitor the fluorescence intensity over time.

-

Data Analysis: Calculate the rate of EtBr accumulation. Compounds that significantly increase intracellular fluorescence compared to the vehicle control are considered potential inhibitors.

Checkerboard (Synergy) Assay

This secondary assay determines the synergistic effect of a potential NorA inhibitor with a known antibiotic substrate of NorA, such as ciprofloxacin. A reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the test compound indicates synergy.

Materials:

-

S. aureus strain overexpressing NorA

-

Test compounds

-

Antibiotic (e.g., ciprofloxacin)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microplates

Procedure:

-

In a 96-well plate, prepare serial dilutions of the antibiotic along the x-axis and serial dilutions of the test compound along the y-axis in CAMHB.

-

Inoculate each well with a standardized suspension of the S. aureus strain.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine the MIC of the antibiotic alone and in combination with different concentrations of the test compound by observing the lowest concentration that inhibits visible bacterial growth.

-

Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy. A FICI of ≤ 0.5 is typically considered synergistic.

Clinical Significance and Future Directions

The increasing prevalence of antibiotic-resistant S. aureus infections poses a significant threat to public health. The development of NorA inhibitors as antibiotic adjuvants is a promising strategy to overcome this challenge. While many natural and synthetic NorA inhibitors have been identified, none are currently approved for clinical use. Future research will likely focus on the discovery of more potent and selective inhibitors with favorable pharmacokinetic and safety profiles. The recently resolved cryo-electron microscopy structure of NorA will undoubtedly facilitate structure-based drug design efforts to develop novel classes of inhibitors. The continued investigation of the complex regulatory network of NorA may also reveal novel targets for therapeutic intervention.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Antibody-Based Inhibitors of the Staphylococcus aureus Multidrug Efflux Pump NorA - NYU TOV Licensing [license.tov.med.nyu.edu]

- 3. Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: NorA-IN-2 and its Interaction with the NorA Efflux Pump

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel NorA efflux pump inhibitor, NorA-IN-2 (also referred to as compound DZ-3). It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes its interaction with the NorA pump. This document is intended to serve as a valuable resource for researchers in the fields of antimicrobial resistance, infectious diseases, and drug discovery.

Introduction to NorA and the Challenge of Efflux-Mediated Resistance

The NorA efflux pump is a well-characterized member of the major facilitator superfamily (MFS) of transporters in Staphylococcus aureus. It functions as a drug:H+ antiporter, utilizing the proton motive force to actively extrude a broad spectrum of substrates from the bacterial cell. This includes a variety of clinically relevant antibiotics, such as fluoroquinolones (e.g., ciprofloxacin), as well as biocides and dyes like ethidium bromide. Overexpression of the norA gene is a significant mechanism of multidrug resistance (MDR) in S. aureus, leading to reduced intracellular antibiotic concentrations and therapeutic failure.

The development of NorA efflux pump inhibitors (EPIs) represents a promising strategy to combat this form of resistance. By blocking the function of the NorA pump, EPIs can restore the efficacy of existing antibiotics, effectively re-sensitizing resistant bacterial strains. This compound has emerged as a potent inhibitor of this critical bacterial defense mechanism.

This compound (DZ-3): A Potent NorA Inhibitor

This compound, also known as compound DZ-3, is a novel synthetic molecule belonging to a class of dihydronaphthalene-imidazole ligands. It has been identified as a potent inhibitor of the NorA efflux pump in S. aureus.[1] Unlike many antimicrobial compounds, this compound does not exhibit intrinsic antibacterial activity but acts synergistically with antibiotics to overcome efflux-mediated resistance.[1]

Mechanism of Action

This compound functions by directly inhibiting the NorA efflux pump. This inhibition leads to an increased intracellular concentration of antibiotics that are substrates of the pump, thereby restoring their antibacterial activity. The primary evidence for this mechanism comes from several key experimental findings:

-

Potentiation of Antibiotic Activity: this compound significantly reduces the minimum inhibitory concentration (MIC) of various antibiotics against NorA-overexpressing strains of S. aureus.[1]

-

Inhibition of Efflux: The compound has been shown to inhibit the efflux of known NorA substrates, such as ethidium bromide, from bacterial cells.[1]

-

Molecular Docking Studies: In silico modeling suggests that this compound binds to the active site of the NorA protein, likely preventing the binding and/or translocation of antibiotic substrates.[1]

Quantitative Data for this compound

The following tables summarize the key quantitative data demonstrating the efficacy of this compound as a NorA efflux pump inhibitor.

Table 1: In Vitro Antibiotic Potentiation by this compound (DZ-3)

| Bacterial Strain | Antibiotic | Fold Reduction in MIC |

| S. aureus 1199B (NorA overexpressing) | Ciprofloxacin | 128 |

| S. aureus XU212 | Erythromycin | 128 |

| S. aureus RN4220 | Tetracycline | 128 |

| E. coli AG100 | Tetracycline | 64 |

Data sourced from Microbial Pathogenesis.

Table 2: Ethidium Bromide Efflux Inhibition

While specific IC50 values for ethidium bromide efflux inhibition by this compound are not provided in the primary literature, it is described as a "potential inhibitor" based on efflux inhibition and accumulation studies. Further studies are needed to quantify this inhibitory activity more precisely.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound. These protocols are based on the methods described in the primary literature.

Checkerboard Microdilution Assay for Antibiotic Potentiation

This assay is used to determine the synergistic effect of this compound in combination with an antibiotic.

Materials:

-

Bacterial strains (S. aureus 1199B, XU212, RN4220; E. coli AG100)

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

This compound (DZ-3) stock solution

-

Antibiotic stock solutions (ciprofloxacin, erythromycin, tetracycline)

-

Resazurin solution (for viability assessment)

Procedure:

-

Prepare a bacterial inoculum in CAMHB, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Prepare two-fold serial dilutions of the antibiotic vertically in the 96-well plate.

-

Prepare two-fold serial dilutions of this compound horizontally in the same 96-well plate.

-

This creates a checkerboard matrix of varying concentrations of both the antibiotic and this compound.

-

Add the bacterial inoculum to each well.

-

Include appropriate controls: wells with only the antibiotic, wells with only this compound, and wells with no active compounds (growth control).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC of the antibiotic alone and in combination with each concentration of this compound. The MIC is the lowest concentration that inhibits visible bacterial growth.

-

The Fold Potentiation or Fold Reduction in MIC is calculated as the ratio of the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of this compound.

Ethidium Bromide (EtBr) Efflux Inhibition Assay

This assay directly measures the ability of this compound to inhibit the efflux of a known NorA substrate, ethidium bromide.

Materials:

-

S. aureus strain SA-1199B (NorA overexpressing)

-

Phosphate buffered saline (PBS)

-

Glucose

-

Ethidium bromide

-

This compound (DZ-3)

-

A known efflux pump inhibitor (e.g., reserpine) as a positive control

-

Fluorometer or fluorescence plate reader

Procedure:

-

Grow S. aureus SA-1199B to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with PBS.

-

Resuspend the cells in PBS containing glucose to energize the cells.

-

Load the cells with ethidium bromide by incubating them in the presence of EtBr.

-

Initiate efflux by adding glucose to the cell suspension.

-

Monitor the fluorescence of the cell suspension over time. A decrease in fluorescence indicates the efflux of EtBr from the cells.

-

To test the inhibitory effect of this compound, add the compound to the cell suspension prior to initiating efflux.

-

Compare the rate of fluorescence decrease in the presence and absence of this compound. A slower decrease in fluorescence in the presence of the inhibitor indicates efflux pump inhibition.

-

Include a positive control (e.g., reserpine) and a negative control (no inhibitor).

Visualizations

The following diagrams illustrate key concepts related to the interaction of this compound with the NorA pump.

Conclusion and Future Directions

This compound (DZ-3) has been identified as a promising NorA efflux pump inhibitor with the potential to restore the activity of conventional antibiotics against resistant S. aureus. The significant fold reduction in the MIC of several antibiotics highlights its potential as an adjuvant therapy.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

In vivo efficacy studies: To determine the effectiveness of this compound in animal models of infection.

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Toxicity studies: To assess the safety profile of this compound.

-

Structural biology studies: To obtain a high-resolution crystal or cryo-EM structure of NorA in complex with this compound to precisely define the binding interactions.

The continued development of potent and specific NorA inhibitors like this compound is a critical component in the multifaceted approach required to address the global threat of antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols: NorA-IN-2 Ethidium Bromide Efflux Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a significant human pathogen known for its rapid development of antibiotic resistance.[1] A key mechanism contributing to this resistance is the action of multidrug resistance (MDR) efflux pumps, which actively transport a wide range of structurally distinct compounds out of the bacterial cell.[2][3] The NorA efflux pump is one of the most clinically relevant MDR pumps in S. aureus, conferring resistance to biocides, dyes like ethidium bromide (EtBr), and hydrophilic fluoroquinolone antibiotics.[1][4] Consequently, the identification of small molecule efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics is a major focus of antimicrobial research.

These application notes provide a detailed protocol for utilizing a whole-cell, real-time ethidium bromide efflux assay to characterize the inhibitory activity of a putative NorA inhibitor, designated here as NorA-IN-2. Ethidium bromide is a fluorescent substrate of the NorA pump; its extrusion from the cell can be monitored by changes in fluorescence, providing a robust method to screen for and evaluate EPIs. Inhibition of EtBr efflux by compounds like this compound leads to its accumulation within the bacteria and a corresponding increase in fluorescence.

Principle of the Assay

The ethidium bromide efflux assay is based on the fluorescent properties of EtBr. When EtBr is unbound in an aqueous solution, it exhibits low fluorescence. However, upon entering the bacterial cell and intercalating with DNA, its fluorescence is significantly enhanced. The NorA efflux pump actively transports EtBr out of the cell, thus maintaining a low intracellular concentration and low fluorescence. In the presence of a NorA inhibitor like this compound, the pump's activity is blocked, leading to the accumulation of EtBr inside the cell, which can be quantified by measuring the increase in fluorescence over time.

Mechanism of NorA Efflux and Inhibition

The NorA protein is a transporter embedded in the bacterial cell membrane. It utilizes the proton motive force to expel substrates. The inhibitor, this compound, is hypothesized to bind to the NorA pump, preventing the conformational changes necessary for substrate transport and effectively restoring the susceptibility of the bacterium to antibiotics that are NorA substrates.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethidium Bromide MIC Screening for Enhanced Efflux Pump Gene Expression or Efflux Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethidium bromide MIC screening for enhanced efflux pump gene expression or efflux activity in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Assessing the Synergy of NorA Efflux Pump Inhibitors with Ciprofloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria, particularly Staphylococcus aureus, poses a significant threat to global public health. One of the key mechanisms contributing to this resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. The NorA efflux pump, a member of the major facilitator superfamily (MFS) of transporters, is a well-characterized efflux pump in S. aureus that confers resistance to a broad range of substrates, including fluoroquinolone antibiotics like ciprofloxacin.[1][2]

Inhibition of the NorA efflux pump presents a promising strategy to circumvent this resistance mechanism and restore the potency of existing antibiotics. By blocking the pump, efflux pump inhibitors (EPIs) can increase the intracellular concentration of the co-administered antibiotic, leading to a synergistic bactericidal effect. This application note provides detailed protocols for testing the synergistic activity of a putative NorA inhibitor, herein referred to as NorA-IN-2, with the antibiotic ciprofloxacin against S. aureus.

The described methodologies will enable researchers to quantify the synergistic interaction, understand the dynamics of the combined antimicrobial effect, and confirm the mechanism of action through efflux pump inhibition assays.

Mechanism of Synergy